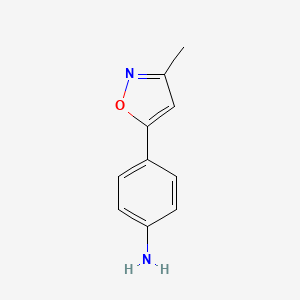

3-Methyl-5-(4-aminophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOHIFUPLRXIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Isoxazole Heterocycle in Medicinal and Materials Chemistry

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design and synthesis of functional molecules. rsc.orgchemicalbook.com Its unique electronic and structural properties make it a versatile scaffold in both medicinal and materials chemistry.

In the realm of medicinal chemistry , isoxazoles are recognized as a "privileged structure," frequently appearing in a wide array of biologically active compounds. rsc.orgbohrium.comnih.gov This is attributed to the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. chemicalbook.com The isoxazole nucleus is a key component in numerous approved drugs, demonstrating its therapeutic importance. nih.govnih.gov For instance, isoxazole derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgbohrium.com The structural versatility of the isoxazole ring allows for the synthesis of diverse derivatives with tailored pharmacological profiles. mdpi.com

In materials chemistry , the isoxazole moiety contributes to the development of novel materials with specific functionalities. Its aromatic nature and potential for electronic interactions make it a valuable building block for organic electronic materials, such as those used in solar cells and photochromic components. nih.gov The ability of isoxazole derivatives to form ordered structures, like liquid crystals, further expands their application in advanced materials. nih.gov

Significance of the 4 Aminophenyl Moiety in Chemical Synthesis and Functionalization

The 4-aminophenyl group, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in organic synthesis. The amino group is a versatile functional handle that can be readily modified, allowing for the construction of more complex molecular architectures.

The primary amine of the 4-aminophenyl moiety can participate in a wide range of chemical transformations. It can be acylated to form amides, alkylated to form secondary or tertiary amines, and diazotized to yield diazonium salts, which are highly versatile intermediates for introducing a variety of substituents onto the aromatic ring. This reactivity is crucial for the synthesis of a vast number of organic compounds, including pharmaceuticals, dyes, and polymers.

Furthermore, the amino group's electron-donating nature activates the phenyl ring towards electrophilic substitution, facilitating further functionalization. The presence of the 4-aminophenyl moiety in a molecule can significantly influence its electronic properties, solubility, and biological activity. For example, Schiff bases derived from 4-aminophenol (B1666318) have shown potential as antimicrobial agents and corrosion inhibitors. nih.gov

Rationale for Dedicated Academic Investigation of 3 Methyl 5 4 Aminophenyl Isoxazole

Classical Cycloaddition Approaches to the Isoxazole Core

The formation of the isoxazole ring is often accomplished through cycloaddition reactions, which provide a direct and atom-economical route to this heterocyclic system.

[3+2] Dipolar Cycloaddition Strategies

A cornerstone in isoxazole synthesis is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne. researchgate.netorientjchem.org In the context of synthesizing 3-methyl-5-(4-aminophenyl)isoxazole, this would involve the reaction of acetonitrile (B52724) oxide (the 1,3-dipole) with 4-ethynylaniline (B84093) (the dipolarophile). Acetonitrile oxide can be generated in situ from acetaldoxime (B92144) by oxidation with reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite. The subsequent cycloaddition with the arylacetylene would then form the desired isoxazole ring.

An alternative, and often more common, approach involves reacting an arylnitrile oxide with a small alkyne. For the target molecule, this would mean the cycloaddition of 4-aminobenzonitrile (B131773) oxide with propyne (B1212725). However, the generation and handling of volatile alkynes like propyne can be challenging. A more practical laboratory approach often involves the synthesis of a precursor, such as 3-methyl-5-(4-nitrophenyl)isoxazole, from the reaction of 4-nitrobenzonitrile (B1214597) oxide with propyne, followed by the reduction of the nitro group to an amine.

Regioselectivity and Stereoselectivity Considerations in Isoxazole Formation

A critical aspect of the [3+2] dipolar cycloaddition is the regioselectivity, which determines the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide with a terminal alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is governed by both electronic and steric factors of the reactants. nih.gov

According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com For the reaction between an aryl nitrile oxide and an alkyl-substituted terminal alkyne, the formation of the 3-aryl-5-alkylisoxazole is generally favored. This is because the largest coefficient of the nitrile oxide's HOMO is on the oxygen atom, and the largest coefficient of the alkyne's LUMO is on the substituted carbon atom, leading to the preferential formation of the C-C bond between the nitrile carbon and the unsubstituted alkyne carbon. Steric hindrance between the bulky aryl group of the nitrile oxide and the substituent on the alkyne also disfavors the formation of the 3-alkyl-5-arylisoxazole isomer. nih.gov Therefore, to synthesize 3-methyl-5-(4-aminophenyl)isoxazole with high regioselectivity, the reaction of acetonitrile oxide with 4-ethynylaniline would be the more predictable pathway.

Stereoselectivity is not a factor in the synthesis of isoxazoles from alkynes as the resulting ring is aromatic. However, when synthesizing isoxazolines from alkenes, the stereochemistry of the alkene is generally retained in the product. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Aniline Incorporation

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering alternative routes to 3-methyl-5-(4-aminophenyl)isoxazole. These methods typically involve the pre-formation of a functionalized isoxazole core, followed by the attachment of the aminophenyl group.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction provides a versatile method for forming a C-C bond between a halide and an organoboron compound. seattleu.edulibretexts.org To synthesize the target molecule, this would involve the coupling of a 5-halo-3-methylisoxazole (e.g., 5-bromo-3-methylisoxazole) with a 4-aminophenylboronic acid derivative. researchgate.netrsc.org

A key consideration in this approach is the protection of the amino group on the phenylboronic acid, as the free amine can interfere with the catalytic cycle. A common strategy is to use a protected form, such as 4-(Boc-amino)phenylboronic acid, where the tert-butyloxycarbonyl (Boc) group can be easily removed under acidic conditions after the coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| 3-Methyl-5-bromoisoxazole | 4-(Boc-amino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Methyl-5-(4-(Boc-amino)phenyl)isoxazole |

This table represents a generalized Suzuki-Miyaura coupling strategy.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which can also be adapted for the synthesis of 3-methyl-5-(4-aminophenyl)isoxazole. wikipedia.org There are two main disconnection strategies for this approach.

The first involves the reaction of a 5-halo-3-methylisoxazole with aniline. This requires a palladium catalyst, a phosphine ligand (often a bulky, electron-rich one like XPhos or SPhos), and a base (such as sodium tert-butoxide).

The second, and potentially more convergent, strategy involves the coupling of a 3-methyl-5-(4-halophenyl)isoxazole with an amine or an ammonia (B1221849) equivalent. This precursor could be synthesized via a cycloaddition reaction as described earlier. The subsequent amination would then install the final amino group.

| Aryl Halide | Amine | Catalyst System | Base | Product |

| 3-Methyl-5-bromoisoxazole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 3-Methyl-5-(4-aminophenyl)isoxazole |

| 3-Methyl-5-(4-bromophenyl)isoxazole | Ammonia (or equivalent) | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Methyl-5-(4-aminophenyl)isoxazole |

This table illustrates potential Buchwald-Hartwig amination routes.

Multi-Component Reaction Sequences for 3-Methyl-5-(4-aminophenyl)isoxazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a direct one-pot synthesis of 3-methyl-5-(4-aminophenyl)isoxazole from simple starting materials is not widely reported, a multi-component approach to a closely related precursor is well-established. researchgate.netorientjchem.orgnih.govresearchgate.net

This involves the condensation of hydroxylamine (B1172632), a 1,3-dicarbonyl compound (such as ethyl acetoacetate (B1235776) to provide the methyl group at the 3-position), and an aromatic aldehyde. In the context of the target molecule, using 4-nitrobenzaldehyde (B150856) would yield 3-methyl-4-(4-nitrobenzylidene)isoxazol-5(4H)-one. This intermediate could then potentially be converted to the desired product through a series of transformations including rearrangement and reduction of the nitro group. While this MCR does not directly yield the target, it provides a rapid and efficient entry to a highly functionalized isoxazole core that could be further elaborated.

| Component 1 | Component 2 | Component 3 | Catalyst | Initial Product |

| Hydroxylamine | Ethyl acetoacetate | 4-Nitrobenzaldehyde | Various (e.g., citric acid, Dowex) | 3-Methyl-4-(4-nitrobenzylidene)isoxazol-5(4H)-one |

This table shows a multi-component reaction leading to a precursor of the target molecule.

Green Chemistry Principles in the Synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole

The application of green chemistry principles to the synthesis of isoxazole derivatives, including 3-Methyl-5-(4-aminophenyl)isoxazole, aims to minimize waste, reduce energy consumption, and utilize less hazardous materials. jocpr.comacgpubs.org This approach is critical in moving towards more sustainable chemical manufacturing.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions, simplify purification processes, and can lead to higher reaction rates and yields. researchgate.net

Microwave irradiation and autoclave-assisted synthesis are two prominent solvent-free techniques that have been successfully employed for the synthesis of related isoxazole derivatives. researchgate.net For instance, the reaction of various benzaldehyde (B42025) derivatives with ethyl acetoacetate and hydroxylamine hydrochloride under solvent-free microwave irradiation has been shown to produce (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives efficiently. researchgate.net This approach offers advantages such as shorter reaction times, easier product isolation, and improved yields. researchgate.net Similarly, concentrated solar radiation has been utilized as a clean and environmentally benign energy source for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. researchgate.net

Another green approach involves the use of ultrasound irradiation in a catalyst-free, one-pot, multi-component synthesis of methyleneisoxazole-5(4H)-ones from ethyl acetoacetate, an aromatic aldehyde, and hydroxylamine hydrochloride in ethanol (B145695) at ambient temperature. bohrium.com

The development of catalyst-free and organocatalytic systems is another cornerstone of green isoxazole synthesis. These methods avoid the use of often toxic and expensive metal catalysts, thereby reducing environmental and economic burdens.

Several studies have demonstrated the feasibility of synthesizing isoxazole derivatives without a catalyst or by using benign organocatalysts. For example, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in a catalyst-free manner using a gluconic acid aqueous solution, which acts as a recyclable medium. acgpubs.org Other research has highlighted the use of sodium citrate (B86180) and sodium saccharin (B28170) as clean and efficient catalysts in aqueous media. acgpubs.org Phthalimide-N-oxyl salts have also been employed as efficient organocatalysts for the synthesis of (Z)-3-methyl-4-(arylmethylene)-isoxazole-5(4H)-one derivatives in water. acgpubs.org Furthermore, tartaric acid has been used as a catalyst in aqueous media for the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones, offering benefits like atom efficiency and short reaction times. researchgate.net The use of a water extract of orange fruit peel ash (WEOFPA) in glycerol (B35011) has also been reported as a green and inexpensive catalytic system. nih.govrsc.org

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. jocpr.comresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%. primescholars.com

The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. researchgate.net A lower E-Factor indicates a more environmentally friendly process. researchgate.net

The multicomponent reaction (MCR) approach to synthesizing isoxazole derivatives is inherently more atom-economical than traditional multi-step syntheses. nih.gov For instance, the one-pot synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones from an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride demonstrates good atom economy as the majority of the atoms from the starting materials are incorporated into the final product. researchgate.netnih.gov

| Synthetic Strategy | Key Features | Theoretical Atom Economy (%) | Potential E-Factor Range |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Often involves protecting groups and multiple isolation steps, leading to significant waste generation. | Lower | High |

| One-Pot Multicomponent Reaction (MCR) | Combines multiple reactants in a single step, minimizing intermediate isolation and solvent use. nih.gov | Higher | Lower |

| Solvent-Free MCR (e.g., Microwave-assisted) | Eliminates solvent waste, a major contributor to the E-Factor. researchgate.net | Higher | Potentially Very Low |

| Catalyst-Free/Organocatalytic MCR | Avoids metal catalyst waste and associated environmental concerns. acgpubs.org | Higher | Lower |

Process Optimization and Scalability Considerations in 3-Methyl-5-(4-aminophenyl)isoxazole Production

The transition from laboratory-scale synthesis to large-scale industrial production of 3-Methyl-5-(4-aminophenyl)isoxazole requires careful process optimization and scalability assessment. Key considerations include reaction conditions, catalyst selection and recyclability, and purification methods.

Optimizing reaction parameters such as temperature, reaction time, and reactant stoichiometry is crucial for maximizing yield and minimizing by-product formation. For instance, in the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using a gluconic acid aqueous solution, the reaction temperature and solvent volume were optimized to achieve the highest product yield. acgpubs.org

The choice of catalyst is critical for scalability. An ideal catalyst should be highly active, selective, stable, and easily separable from the reaction mixture for reuse. The development of heterogeneous catalysts, such as nano-organo catalysts, is a promising avenue as they can be readily recovered and recycled, reducing operational costs and environmental impact. bohrium.com

Continuous flow chemistry offers a scalable and efficient alternative to traditional batch processing. mdpi.com Photochemical flow reactors, for example, have been successfully used for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, allowing for rapid and scalable production. mdpi.com This approach can lead to improved process control, enhanced safety, and higher throughput. mdpi.com

Purification of the final product is another critical step. The development of synthetic methods that yield high-purity products directly from the reaction mixture can significantly reduce the need for extensive and costly purification steps, such as column chromatography. researchgate.net

Electrophilic Aromatic Substitution Reactions of the Aminophenyl Ring

The aminophenyl moiety of 3-Methyl-5-(4-aminophenyl)isoxazole is highly activated towards electrophilic aromatic substitution (EAS). latech.eduassets-servd.host The amino group is a powerful electron-donating group, enriching the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions relative to the amino substituent. assets-servd.hostmasterorganicchemistry.com This increased nucleophilicity makes the ring susceptible to attack by a variety of electrophiles. latech.edu

Given that the isoxazole ring already occupies the para position, electrophilic attack is predominantly directed to the positions ortho to the amino group (positions 3' and 5' of the phenyl ring). The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. assets-servd.host Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. latech.edu

The activating nature of the amino group facilitates reactions such as halogenation, nitration, and sulfonation under relatively mild conditions. For instance, nitration can often be achieved with dilute nitric acid, and halogenation may not require a Lewis acid catalyst, which is typically necessary for less activated aromatic rings. latech.edu The directing effect of the activating and deactivating groups is a fundamental concept in these reactions. masterorganicchemistry.com

| Substituent Type | Examples | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Strongly Activating | -NH2, -OH, -O- | Increases rate | Ortho, Para |

| Moderately Activating | -OR, -NHCOR | Increases rate | Ortho, Para |

| Weakly Activating | -Alkyl | Increases rate | Ortho, Para |

| Deactivating | -Halogens | Decreases rate | Ortho, Para |

| Strongly Deactivating | -NO2, -CN, -SO3H, -COR | Decreases rate | Meta |

Nucleophilic Reactivity at the Isoxazole Ring System

While the aminophenyl ring is prone to electrophilic attack, the isoxazole ring itself is generally electron-deficient and can be susceptible to nucleophilic attack, although this is less common without specific activation. Nucleophilic aromatic substitution (SNAr) on a heterocyclic ring typically requires the presence of strong electron-withdrawing groups and a good leaving group. libretexts.org In the case of 3-Methyl-5-(4-aminophenyl)isoxazole, the ring is not highly activated for nucleophilic substitution under standard conditions.

However, deprotonation at the C4 position of the isoxazole ring can occur under strongly basic conditions, leading to a nucleophilic center that can react with electrophiles. reddit.com Studies on isoxazole anions have shown that deprotonation can occur at different positions, with the C5 position being the most acidic in unsubstituted isoxazole. nsf.gov For 3-methyl-5-substituted isoxazoles, the reactivity at the C4 position remains a potential site for functionalization.

Transformations Involving the Amino Functionality

The primary amino group on the phenyl ring is a versatile functional handle that can undergo a wide array of chemical transformations.

The nucleophilic nitrogen of the amino group readily reacts with acylating and sulfonylating agents. Acylation, typically with acyl chlorides or anhydrides, converts the amino group into an amide. rsc.orgorganic-chemistry.orgresearchgate.net This transformation is often used to protect the amino group or to introduce new structural motifs. For example, reaction with acetyl chloride would yield N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide.

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamide. acs.org These reactions generally proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center.

Primary aromatic amines are key substrates for diazotization reactions, which involve treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgresearchgate.net The resulting diazonium salt, [Ar-N≡N]⁺, is a highly versatile intermediate. The diazonium group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. organic-chemistry.org

Potential transformations of the diazonium salt derived from 3-Methyl-5-(4-aminophenyl)isoxazole include:

Replacement by halogens: Using Cu(I) halides (Sandmeyer reaction).

Replacement by a cyano group: Using Cu(I) cyanide.

Replacement by a hydroxyl group: By heating in water.

Azo coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.netscilit.com

The amino group can influence the reductive stability of the molecule. While the amino group itself is generally stable to reduction, it can be formed by the reduction of a corresponding nitro group. latech.edu Oxidative reactions of the amino group are also possible but can be complex, potentially leading to the formation of nitroso, nitro, or polymeric species depending on the oxidant and reaction conditions.

Ring-Opening and Rearrangement Mechanisms of the Isoxazole Core

The isoxazole ring, despite its aromatic character, can undergo ring-opening under various conditions, highlighting the inherent strain and the weak N-O bond in the heterocyclic system.

Reductive Ring-Opening: The N-O bond of isoxazoles is susceptible to reductive cleavage. acs.orgrsc.org This can be achieved through catalytic hydrogenation (e.g., using Raney-Ni or Pd/C) or with various metal-based reducing agents like Mo(CO)₆ and water, or a combination of EtMgBr and Ti(OiPr)₄. acs.orgrsc.orgresearchgate.netrsc.org These reactions typically lead to the formation of β-aminoenones. For 3-Methyl-5-(4-aminophenyl)isoxazole, reductive cleavage would be expected to yield a derivative of 1-(4-aminophenyl)butane-1,3-dione.

Base- and Enzyme-Catalyzed Ring-Opening: The stability of the isoxazole ring can be pH-dependent. Studies on the drug leflunomide, which contains an isoxazole ring, have shown that it is susceptible to base-catalyzed ring opening. researchgate.netresearchgate.netnih.gov This process can also be facilitated by enzymes, such as cytochrome P450. researchgate.netresearchgate.netnih.gov The mechanism often involves deprotonation at an acidic position on the ring, initiating the cleavage of the N-O bond. For 3-Methyl-5-(4-aminophenyl)isoxazole, the presence of the methyl group at the 3-position may influence the stability and mechanism of ring-opening compared to 3-unsubstituted isoxazoles. researchgate.netnih.gov

Photochemical and Thermal Rearrangements: Isoxazoles can undergo rearrangements upon exposure to heat or UV light. acs.org Photochemical irradiation can lead to the formation of azirine intermediates, which can then rearrange to form oxazoles or other products. acs.orgrsc.org Thermal rearrangements of isoxazolium salts have also been reported to yield furo-pyridone structures, suggesting that quaternization of the isoxazole nitrogen can activate the ring towards rearrangement. acs.orgrsc.org

| Reaction Type | Conditions | Typical Products | Mechanistic Notes |

|---|---|---|---|

| Reductive Ring-Opening | Catalytic hydrogenation (Raney-Ni, Pd/C), Mo(CO)6/H2O, Cu-catalyzed | β-Aminoenones | Cleavage of the N-O bond. acs.orgrsc.orgrsc.org |

| Base-Catalyzed Opening | Basic pH | Varies (e.g., α-cyanoenols for leflunomide) | Often initiated by deprotonation. researchgate.netresearchgate.net |

| Photochemical Rearrangement | UV irradiation | Oxazoles, ketenimines | Proceeds via azirine intermediates. acs.orgrsc.org |

| Thermal Rearrangement | Heating, often as isoxazolium salts | Fused heterocyclic systems (e.g., furopyridones) | Keten intermediates may be involved. rsc.org |

| Electrophilic Ring-Opening | Electrophilic fluorinating agents (e.g., Selectfluor) | α-Fluorocyanoketones | Requires a substituent at the C4 position. organic-chemistry.org |

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the underlying mechanisms, efficiency, and feasibility of chemical transformations. For the synthesis and subsequent reactions of 3-Methyl-5-(4-aminophenyl)isoxazole, a comprehensive analysis of these parameters is essential for process optimization and understanding its chemical behavior. While detailed quantitative kinetic and thermodynamic data for this specific compound are not extensively available in the public domain, a qualitative and comparative analysis based on the synthesis of related isoxazole derivatives can provide valuable information.

Key transformations involving the isoxazole ring system generally revolve around its synthesis, which is often a one-pot, multi-component reaction. The kinetics of these reactions are significantly influenced by various factors including the choice of catalyst, solvent system, and energy input.

Research into the synthesis of similar 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has shown that the reaction rates and yields are dramatically increased under the influence of a light source, indicating a photo-induced pathway. organic-chemistry.org Specifically, the use of a high-power halogen lamp has been demonstrated to be particularly effective. organic-chemistry.org This suggests that the activation energy for the reaction can be overcome by photochemical means, leading to a faster reaction rate compared to thermal methods alone.

The choice of catalyst plays a pivotal role in the kinetics of isoxazole synthesis. A variety of catalysts, predominantly in basic media, have been employed for the coupling of an aromatic aldehyde with ethyl acetoacetate and hydroxylamine hydrochloride to form the isoxazole core. nih.gov These include sodium silicate, sodium benzoate, and various other reagents. nih.gov The efficiency of these catalysts varies, as evidenced by the different reaction times and yields reported in the literature. For instance, a comparison of different catalysts for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones revealed that the reaction time could be significantly reduced while maintaining high yields by selecting an appropriate catalyst and reaction conditions. nih.gov

The solvent medium also exerts a considerable influence on the reaction kinetics. The use of greener solvents, such as aqueous media or eutectic mixtures like WEOFPA/glycerol, has been explored. nih.govresearchgate.net In some cases, conducting the reaction in water has been shown to enhance the reaction rate due to factors like polarity and hydrogen bonding. researchgate.net The optimization of solvent volume has also been shown to be critical; for example, a gradual increase in the volume of WEOFPA with glycerol led to an exponential increase in the product yield up to an optimal point. nih.gov

The thermodynamic aspects of isoxazole synthesis are related to the stability of the intermediates and the final product. The formation of the isoxazole ring is a cyclization reaction, which is generally a thermodynamically favorable process due to the formation of a stable heterocyclic ring. The mechanism often involves the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com The stability of the isoxazole ring is attributed to its aromatic character, which satisfies Hückel's rule. youtube.com

The following table summarizes the reaction conditions and outcomes for the synthesis of various isoxazole derivatives, which can be used to infer the kinetic and thermodynamic influences on the synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Tartaric acid (5 mol%) | Water | Room Temp. | 60-120 | 78-88 | researchgate.net |

| WEOFPA/Glycerol | - | 60 | - | 86-92 | nih.gov |

| Mesolite | Ethanol | 40 | 60 | 89 | nih.gov |

| Nano-MMT-Sn | Neat (Ultrasonication) | - | 45 | 96 | nih.gov |

| Choline chloride:urea (1:2) | - | 70 | 25 | 90 | nih.gov |

| Halogen lamp | - | - | 20 (residence time) | - | organic-chemistry.org |

Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis

This table highlights the significant impact of the chosen catalyst, solvent, and energy source on the efficiency of isoxazole synthesis. The development of more efficient and environmentally benign synthetic protocols continues to be an active area of research.

Derivatization and Structure Activity Relationship Sar Investigations of 3 Methyl 5 4 Aminophenyl Isoxazole Analogs

Synthetic Strategies for Isoxazole (B147169) Ring Substitution (e.g., at C4)

The functionalization of the isoxazole ring, particularly at the C4 position, is a key strategy for modulating the physicochemical and pharmacological properties of 3-Methyl-5-(4-aminophenyl)isoxazole analogs. One of the most common and effective methods for constructing the isoxazole core is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netresearchgate.net Modifications at the C4 position can be achieved by employing appropriately substituted alkynes in this cycloaddition.

Another prevalent method involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with hydroxylamine (B1172632) and a substituted aldehyde. nih.govorientjchem.org To introduce substituents at the C4 position of the resulting 3-methylisoxazol-5(4H)-one, this reaction can be performed with a pre-functionalized β-ketoester or the resulting isoxazolone can be further modified. For instance, Knoevenagel condensation of the isoxazol-5(4H)-one with various aldehydes can introduce a range of aryl or heteroaryl methylene (B1212753) groups at the C4 position. nih.govrsc.org

Furthermore, crystallographic and theoretical studies have revealed that the introduction of π-electron-withdrawing substituents at the C4 position of the isoxazole ring can enhance the C4–C5 bond polarity, making these compounds structurally similar to Michael acceptors. rsc.orgresearchgate.net This electronic modification can influence the molecule's reactivity and its interactions with biological targets.

Chemical Modifications of the Phenyl Ring and Amino Group

The phenyl ring and its amino substituent in 3-Methyl-5-(4-aminophenyl)isoxazole provide rich opportunities for chemical diversification, enabling the exploration of a wide chemical space and the fine-tuning of biological activity.

N-Alkylation and N-Arylation Strategies

The primary amino group on the phenyl ring is a versatile handle for introducing a variety of substituents through N-alkylation and N-arylation reactions. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base, can be employed to introduce simple alkyl chains. More complex moieties can be installed using advanced cross-coupling methodologies. For instance, Buchwald-Hartwig amination allows for the formation of C-N bonds between the amino group and a diverse range of aryl and heteroaryl halides. The choice of base and solvent can influence the regioselectivity of N-alkylation in heterocyclic systems, a principle that can be applied to isoxazole derivatives. beilstein-journals.org

Linker Integration and Bioconjugation Approaches

The amino group also serves as an excellent attachment point for linkers, facilitating the development of bioconjugates. These linkers can be designed to connect the isoxazole core to other pharmacophores, peptides, or macromolecules to create hybrid molecules with novel or enhanced biological activities. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as an unnatural β-amino acid in solid-phase peptide synthesis, demonstrating the feasibility of incorporating this scaffold into larger biomolecules. nih.govnih.gov The aza-Michael reaction is another powerful tool for linker integration, allowing for the conjugation of the amino group to maleimides, which are commonly used in bioconjugation chemistry. nih.gov

Exploration of Substituent Effects on Molecular Properties

For example, a comprehensive SAR analysis of isoxazole derivatives has shown that the substitution pattern on the phenyl ring significantly impacts their activity. espublisher.com The nature of the substituent, whether electron-donating or electron-withdrawing, and its position on the ring can lead to substantial changes in potency and selectivity. nih.gov

| Position of Modification | Type of Substituent | Observed Effect on Properties | Reference(s) |

| Isoxazole C4 | π-Electron-withdrawing groups | Enhanced C4–C5 bond polarity, making it a Michael acceptor. | rsc.orgresearchgate.net |

| Phenyl Ring Amino Group | N,N-dialkyl and N,N-diacetyl | Low or no activity observed in some anticancer assays compared to the primary amine. | nih.gov |

| Phenyl Ring | Fluorine or trifluoromethyl group at the 4-position | Promotes cytotoxicity in certain cancer cell lines. | nih.gov |

Computational SAR Analysis of 3-Methyl-5-(4-aminophenyl)isoxazole Derivatives

In conjunction with experimental synthesis and biological evaluation, computational methods play a crucial role in understanding the SAR of 3-Methyl-5-(4-aminophenyl)isoxazole analogs. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the structural features of these compounds with their biological activities. nih.govsigmaaldrich.com

These computational models can identify key molecular descriptors, such as electronic, steric, and hydrophobic parameters, that are critical for activity. For instance, 3D-QSAR models have been developed for isoxazole derivatives, providing insights into the spatial arrangement of functional groups that favor potent biological interactions. nih.gov Molecular docking simulations can further elucidate the binding modes of these analogs within the active sites of their target proteins, helping to explain the observed SAR at a molecular level. nih.gov These computational analyses are invaluable for prioritizing the synthesis of new derivatives with predicted improved activity.

Rational Design Principles for Novel Isoxazole-Based Compounds

The collective findings from synthetic explorations, SAR investigations, and computational analyses provide a set of rational design principles for the development of novel isoxazole-based compounds with desired biological profiles. A key principle is the strategic use of substitution to modulate the electronic and steric properties of the molecule. For example, QSAR studies have suggested that electron-donating groups on the benzene (B151609) ring linked to the isoxazole may be necessary for certain activities. nih.gov

The concept of "magic methyl" effects, where the addition of a methyl group can drastically increase potency, has also been observed in related heterocyclic systems and can be a valuable design consideration. frontiersin.org Furthermore, the integration of the isoxazole moiety into larger, more complex structures through linker technologies and bioconjugation opens up possibilities for creating multi-target agents or highly selective probes for biological systems. nih.govmdpi.com By combining these design principles, medicinal chemists can more efficiently navigate the chemical space around the 3-Methyl-5-(4-aminophenyl)isoxazole scaffold to develop new and improved therapeutic candidates. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 3 Methyl 5 4 Aminophenyl Isoxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 3-Methyl-5-(4-aminophenyl)isoxazole, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For 3-Methyl-5-(4-aminophenyl)isoxazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms in the ground state. researchgate.net This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry would provide precise data on the spatial relationship between the isoxazole (B147169) ring, the phenyl group, and the methyl and amino substituents. Key parameters that would be determined are presented in a hypothetical data table below, which would typically be populated with the calculated values from the DFT output.

Table 1: Hypothetical Optimized Geometric Parameters of 3-Methyl-5-(4-aminophenyl)isoxazole from DFT Calculations

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (isoxazole) | ~1.37 Å | |

| N-O (isoxazole) | ~1.42 Å | |

| C-O (isoxazole) | ~1.35 Å | |

| C-C (isoxazole-phenyl) | ~1.48 Å | |

| C-N (phenyl-amino) | ~1.40 Å | |

| Bond Angle | C-N-O (isoxazole) | ~110° |

| Phenyl-C-Isoxazole | ~120° | |

| Dihedral Angle | Phenyl-Isoxazole | ~20-40° |

Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual calculated values would be specific to the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. For 3-Methyl-5-(4-aminophenyl)isoxazole, the MEP map would illustrate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). The nitrogen and oxygen atoms of the isoxazole ring and the amino group would likely be identified as regions of high electron density.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich aminophenyl group, while the LUMO might be distributed over the isoxazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of 3-Methyl-5-(4-aminophenyl)isoxazole

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are hypothetical and would be determined from quantum chemical calculations.

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to predict the 1H and 13C NMR chemical shifts. beilstein-journals.org These predicted shifts would be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted IR spectrum would show characteristic peaks for the N-H stretches of the amino group, C=N and C=C stretches of the rings, and C-O stretches of the isoxazole ring. Comparing the calculated and experimental IR spectra helps to validate the computed geometry.

Conformational Analysis and Potential Energy Surface Mapping

The molecule 3-Methyl-5-(4-aminophenyl)isoxazole has rotational freedom around the single bond connecting the phenyl and isoxazole rings. A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This analysis would identify the most stable conformer(s) and the energy barriers between them. The planarity or non-planarity of the molecule in its lowest energy state would be a key finding.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations would be employed to study the behavior of 3-Methyl-5-(4-aminophenyl)isoxazole in a solvent, typically water, to mimic physiological conditions. researchgate.net MD simulations track the movements of the atoms over time, providing insights into the molecule's flexibility, conformational changes, and interactions with solvent molecules. This would be particularly useful for understanding how the solvent influences the molecule's shape and the accessibility of its reactive sites.

Prediction of Reactivity Descriptors and Reaction Pathways

From the calculated electronic properties, various global and local reactivity descriptors can be derived. These include electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, computational methods can be used to model potential reaction pathways, such as electrophilic or nucleophilic substitution, by calculating the activation energies of transition states. This would help in predicting the most likely products of a reaction involving this molecule.

QSAR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies focused exclusively on 3-Methyl-5-(4-aminophenyl)isoxazole are not extensively documented in publicly available literature, the principles of these methods are widely applied to isoxazole derivatives to guide the design of new compounds with desired characteristics.

The development of a QSAR or QSPR model for a series of compounds, including 3-Methyl-5-(4-aminophenyl)isoxazole, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as constitutional, topological, geometrical, and electronic descriptors.

Constitutional Descriptors: These are the most straightforward descriptors, derived from the molecular formula. They include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape. Examples include molecular volume, surface area, and moments of inertia.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, which are crucial for intermolecular interactions. They are typically calculated using quantum chemical methods. Examples include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once a set of descriptors is calculated for a series of related isoxazole derivatives, a mathematical model is developed to correlate these descriptors with a specific property of interest. This is often achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov For instance, a study on 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives utilized multiple linear regression to establish correlations between molecular structure and biological properties. nih.gov

The following table provides a hypothetical example of the types of molecular descriptors that would be calculated for a QSAR/QSPR study of 3-Methyl-5-(4-aminophenyl)isoxazole and its analogs.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| 3-Methyl-5-(4-aminophenyl)isoxazole | 188.21 | 1.85 | 55.12 | 3.45 |

| Analog 1 | 202.24 | 2.15 | 55.12 | 3.80 |

| Analog 2 | 218.24 | 1.90 | 64.35 | 4.10 |

| Analog 3 | 174.18 | 1.55 | 55.12 | 3.10 |

The predictive power of the resulting QSAR/QSPR model is then validated using internal and external validation techniques to ensure its robustness and applicability for predicting the properties of new, untested compounds. Such models are invaluable in medicinal chemistry for prioritizing the synthesis of compounds with a higher probability of possessing the desired physicochemical properties, thereby saving time and resources in the drug discovery process.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methyl 5 4 Aminophenyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 3-Methyl-5-(4-aminophenyl)isoxazole.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of 3-Methyl-5-(4-aminophenyl)isoxazole and its derivatives. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's spin systems. youtube.com For instance, in the phenyl ring of 3-Methyl-5-(4-aminophenyl)isoxazole, COSY would show correlations between the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton resonances. For the title compound, this would link each aromatic and methyl proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This technique is particularly powerful for connecting different fragments of a molecule, such as linking the protons on the phenyl ring to the carbons of the isoxazole (B147169) core, or the methyl protons to the C3 carbon of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is vital for determining the stereochemistry and conformation of molecules. For derivatives of 3-Methyl-5-(4-aminophenyl)isoxazole, NOESY can reveal through-space interactions that confirm the relative orientation of different substituents. ipb.pt

A study on a complex pyridazine (B1198779) derivative demonstrated the utility of NOESY in confirming an intramolecular hydrogen bond by showing the spatial proximity of a hydroxyl proton to a pyridine (B92270) nitrogen. ipb.pt Similarly, for derivatives of the title compound, NOESY could elucidate spatial relationships between the aminophenyl group and the isoxazole ring.

| 2D NMR Technique | Purpose | Information Gained for 3-Methyl-5-(4-aminophenyl)isoxazole |

| COSY | Identifies ¹H-¹H spin coupling networks. princeton.edu | Correlations between aromatic protons on the phenyl ring. |

| HSQC | Correlates directly bonded ¹H-¹³C pairs. princeton.edu | Assignment of carbon signals for the methyl, phenyl, and isoxazole rings. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds). princeton.edu | Connectivity between the phenyl ring, isoxazole ring, and methyl group. |

| NOESY | Detects through-space ¹H-¹H proximities. princeton.edu | Conformational analysis and spatial relationships between substituents. |

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) is essential for characterizing compounds in their solid form. This is particularly important for identifying and distinguishing between different polymorphs—crystalline forms of the same compound with different molecular packing. Polymorphism can significantly impact a compound's physical properties. Although specific ssNMR studies on 3-Methyl-5-(4-aminophenyl)isoxazole are not widely reported, the technique is a powerful tool for probing the local environment of atoms in the solid state, providing insights into intermolecular interactions and packing arrangements.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of 3-Methyl-5-(4-aminophenyl)isoxazole, which in turn allows for the unambiguous determination of its molecular formula. For instance, a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, was characterized by HRMS, which found its [M+Na]⁺ ion at m/z 195.0373, closely matching the calculated value of 195.0382 for C₆H₈N₂O₄Na. nih.gov This level of accuracy is essential for confirming the elemental composition of newly synthesized compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, can be used to analyze the fragmentation pathways of the parent ion. This provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is characteristic of the compound's structure and can help to confirm the connectivity of its different parts. Studies on similar isoxazole derivatives have utilized MS and MS/MS to characterize the synthesized compounds. nih.gov

X-ray Crystallography for Single-Crystal Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern how molecules pack in the crystal lattice. For 3-Methyl-5-(4-aminophenyl)isoxazole, the presence of the amino group and the aromatic rings suggests the likelihood of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. These interactions can link molecules together in chains, sheets, or more complex three-dimensional networks. nih.gov In a study of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, molecules were linked by N—H⋯O hydrogen bonds into chains. nih.gov

π-π Stacking: The phenyl and isoxazole rings are both π-systems and can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are significant in the assembly of aromatic and heteroaromatic compounds. nih.gov

The analysis of these noncovalent interactions is crucial for understanding the solid-state architecture of materials. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

For 3-Methyl-5-(4-aminophenyl)isoxazole, key characteristic IR absorption bands are expected for its constituent functional groups:

Isoxazole Ring: The isoxazole ring exhibits a series of characteristic vibrations. The C=N stretching vibration typically appears in the region of 1600-1650 cm⁻¹. The C=C stretching vibration of the isoxazole ring is expected around 1550-1600 cm⁻¹. The N-O stretching vibration is generally observed in the 1400-1450 cm⁻¹ range, while the C-O stretching vibration of the ring can be found between 1000 and 1200 cm⁻¹.

Aminophenyl Group: The aromatic C-H stretching vibrations of the phenyl ring are anticipated above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene (B151609) ring usually produce a set of bands in the 1450-1600 cm⁻¹ region, which may overlap with the isoxazole ring vibrations. The N-H stretching vibrations of the primary amine group are particularly informative, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ range for the symmetric and asymmetric stretches. The N-H bending vibration (scissoring) is expected around 1600-1630 cm⁻¹, potentially overlapping with the C=C and C=N ring vibrations. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ region.

Methyl Group: The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric bending vibrations of the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

In the Raman spectrum of 3-Methyl-5-(4-aminophenyl)isoxazole, the symmetric vibrations of the aromatic ring and the C=C bond of the isoxazole ring are expected to be prominent. The symmetric breathing mode of the phenyl ring, typically appearing as a strong band around 1000 cm⁻¹, is a characteristic feature. The N-O and C-N stretching vibrations would also be observable.

Conformational Analysis:

The dihedral angle between the isoxazole ring and the phenyl ring is a key conformational parameter. This angle can be influenced by steric hindrance and electronic effects of the substituents. Studies on related compounds like Methyl 3-phenylisoxazole-5-carboxylate have shown that the dihedral angle between the phenyl and isoxazole rings can be around 20 degrees. nih.gov In 3-Methyl-5-(4-aminophenyl)isoxazole, the presence of the amino group could influence this angle through electronic interactions. Vibrational spectroscopy, in conjunction with theoretical calculations, can provide insights into the preferred conformation by comparing experimental and calculated vibrational frequencies.

Table 1: Expected Characteristic Vibrational Frequencies for 3-Methyl-5-(4-aminophenyl)isoxazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aminophenyl Group | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| Aromatic C-H Stretch | > 3000 | |

| N-H Bend (Scissoring) | 1600 - 1630 | |

| Aromatic C=C Stretch | 1450 - 1600 | |

| C-N Stretch | 1250 - 1350 | |

| Isoxazole Ring | C=N Stretch | 1600 - 1650 |

| C=C Stretch | 1550 - 1600 | |

| N-O Stretch | 1400 - 1450 | |

| C-O Stretch | 1000 - 1200 | |

| Methyl Group | C-H Stretch | 2850 - 2960 |

| C-H Asymmetric Bend | ~ 1450 | |

| C-H Symmetric Bend | ~ 1375 |

Note: This table is based on data for analogous compounds and general spectroscopic principles.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are essential techniques for investigating the electronic transitions and photophysical properties of 3-Methyl-5-(4-aminophenyl)isoxazole. These properties are largely determined by the conjugated π-system extending over the isoxazole and aminophenyl rings.

UV-Visible Absorption Spectroscopy:

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption spectrum provides information about the electronic structure of the molecule.

For 3-Methyl-5-(4-aminophenyl)isoxazole, the presence of the chromophoric aminophenyl group attached to the isoxazole ring is expected to give rise to significant absorption in the UV region. The spectrum is likely to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The aminophenyl group acts as an electron-donating group (auxochrome), which can cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted 3-Methyl-5-phenylisoxazole. This is due to the intramolecular charge transfer (ICT) character from the electron-rich aminophenyl moiety to the electron-accepting isoxazole ring. The position of the absorption maximum (λmax) can also be influenced by the solvent polarity.

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing UV or visible light. This technique provides information about the excited state properties, including the fluorescence quantum yield and lifetime.

Many isoxazole derivatives are known to be fluorescent. sigmaaldrich.comresearchgate.net The fluorescence of 3-Methyl-5-(4-aminophenyl)isoxazole is expected to be influenced by the ICT character of its excited state. The emission wavelength is generally longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be sensitive to the molecular structure and the environment. The presence of the electron-donating amino group is likely to enhance the fluorescence compared to the unsubstituted phenyl derivative. The photophysical properties of isoxazole derivatives can be significantly affected by the nature of the solvent, with more polar solvents often leading to a red-shift in the emission spectrum due to the stabilization of the more polar excited state.

Table 2: Expected Photophysical Properties of 3-Methyl-5-(4-aminophenyl)isoxazole in a Non-polar Solvent

| Property | Expected Value/Range |

| Absorption Maximum (λmax) | 280 - 320 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 350 - 450 nm |

| Stokes Shift | 50 - 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |

Note: This table provides estimated values based on the properties of analogous aminophenyl-substituted heterocyclic compounds and general principles of fluorescence spectroscopy.

Exploration of Biological Interactions and Mechanistic Insights for 3 Methyl 5 4 Aminophenyl Isoxazole

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. This approach provides critical insights into the potential interactions that govern the biological activity of a compound. For isoxazole (B147169) derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes.

The interaction profile of a ligand is defined by the specific types of non-covalent bonds it forms within a protein's binding pocket, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The isoxazole scaffold itself has been identified as a potent acetyl-lysine (KAc) bioisostere, capable of mimicking the binding of this crucial epigenetic marker.

Studies on 3,5-dimethylisoxazole (B1293586) derivatives have revealed their ability to bind to the KAc-binding pocket of bromodomains, which are key "readers" of the histone code. X-ray crystallography has shown that the isoxazole oxygen atom can form a crucial hydrogen bond with the amine group of a conserved asparagine residue (N1168 in CREBBP, equivalent to N140 in BRD4(1)), while the isoxazole nitrogen interacts with a tyrosine residue via a structured water molecule. These interactions anchor the isoxazole core in the binding site, allowing its substituents to form additional contacts that determine binding affinity and selectivity. For 3-Methyl-5-(4-aminophenyl)isoxazole, the aminophenyl group would be positioned to explore further interactions within a target binding pocket, potentially enhancing binding affinity.

Table 1: Predicted Ligand-Protein Interactions for a Model Isoxazole Compound This table illustrates the types of interactions observed for a representative bromodomain ligand, demonstrating how the isoxazole scaffold engages with the protein active site.

| Interacting Ligand Group | Interacting Protein Residue | Interaction Type |

|---|---|---|

| Isoxazole Oxygen | Asn1168 | Hydrogen Bond |

| Isoxazole Nitrogen | Tyr1125 (via water) | Water-Bridged Hydrogen Bond |

| Phenyl Ring | Pro1083, Leu1085 | Hydrophobic (π-Alkyl) |

Molecular docking has been widely used to predict how isoxazole derivatives bind to the active sites of various enzymes. These studies are crucial for understanding their mechanism of action as potential enzyme inhibitors. Targets of interest for isoxazole compounds include cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR) tyrosine kinase, and various microbial enzymes.

For instance, docking studies of 3-phenyl-5-furan isoxazole derivatives against COX-1 and COX-2 have shown that these compounds can fit within the enzymes' active sites. The selectivity of these compounds for COX-2 over COX-1 is often attributed to their ability to access and bind within the larger, more accommodating side pocket of the COX-2 active site. Similarly, quinoxaline-isoxazole-piperazine conjugates have been docked into the EGFR kinase domain, demonstrating key interactions that are predictive of inhibitory activity. These studies suggest that the 3-Methyl-5-(4-aminophenyl)isoxazole scaffold is well-suited to bind to the active sites of various enzymes, with the aminophenyl group potentially forming key hydrogen bonds or electrostatic interactions that contribute to binding affinity.

Table 2: Example Docking Scores of Isoxazole Derivatives Against Various Enzyme Targets

| Compound Type | Enzyme Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Isoxazole Derivative | Cyclooxygenase-2 (COX-2) | 4COX | - | |

| Isoxazole Derivative | Cyclooxygenase-1 (COX-1) | 3KK6 | - | |

| Quinoxaline-Isoxazole Conjugate | EGFR Tyrosine Kinase | - | - | |

| Isoxazoline Derivative | DNA Gyrase | 3U2D | - |

In Vitro Receptor Binding Studies and Ligand-Target Specificity (mechanistic focus only)

Beyond enzymes, isoxazole derivatives have been shown to interact with various cell surface receptors. In vitro binding assays are essential for confirming the predictions from docking studies and for quantifying the affinity and specificity of a ligand for its target. A key area of investigation for isoxazole-containing compounds is the modulation of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Biochemical Assay Development for Functional Mechanism Elucidation (e.g., enzyme inhibition kinetics)

To move beyond binding and understand the functional consequences of a ligand-target interaction, biochemical assays are employed. For compounds identified as potential enzyme inhibitors, enzyme inhibition kinetics studies are fundamental. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

While specific kinetic data for 3-Methyl-5-(4-aminophenyl)isoxazole is not available, the methodology can be illustrated by studies on other heterocyclic enzyme inhibitors. For example, Lineweaver-Burk plots are commonly used to visualize the kinetic data and diagnose the inhibition type. A mixed-type inhibitor, for instance, would be expected to alter both the Vmax (maximum reaction velocity) and the Km (substrate concentration at half-maximal velocity) of the reaction, resulting in a characteristic pattern on the double reciprocal plot. The development of such an assay for 3-Methyl-5-(4-aminophenyl)isoxazole against a putative enzyme target like COX or a tyrosine kinase would be a critical step in elucidating its functional mechanism.

Cellular Pathway Modulation and Signal Transduction Investigations (in vitro studies, excluding safety/efficacy)

The binding of a compound to its molecular target initiates a cascade of downstream events known as signal transduction. In vitro studies using cultured cells are essential for mapping how a compound modulates these cellular pathways. Isoxazole derivatives have been shown to influence several key signaling pathways.

For example, studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives revealed they could modulate the expression of signaling proteins in Jurkat cells, a human T-lymphocyte cell line. Separately, investigations into AMPA receptor modulation have shown that targeting these receptors can have downstream effects on transcriptional regulation. Specifically, activation of the AMPA receptor can influence the phosphorylation and subsequent activity of the cAMP-response element-binding protein (CREB). Activated CREB can then regulate the transcription of target genes, such as the AMPA receptor subunit GluR2, creating a feedback loop that controls receptor composition and function. These examples highlight the potential for 3-Methyl-5-(4-aminophenyl)isoxazole to exert its effects by modulating critical nodes in cellular signaling cascades.

Mechanistic Studies of Anti-proliferative or Anti-inflammatory Activities in Cell Lines (focus on molecular mechanisms, not efficacy)

The broad biological activities of isoxazoles often translate into anti-proliferative and anti-inflammatory effects in cell-based assays. Mechanistic studies in this context aim to uncover the specific molecular events that lead to these cellular outcomes.

The anti-proliferative activity of isoxazole derivatives has been linked to the induction of apoptosis (programmed cell death). For example, certain pyrazolo-triazine derivatives, which share heterocyclic features with isoxazoles, were found to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). Mechanistic investigation revealed the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway, as well as a decrease in mitochondrial membrane potential, a hallmark of the intrinsic pathway. Other isoxazole derivatives have shown potent activity against lung (A549) and breast (MCF-7) cancer cell lines, with their mechanism often linked to the inhibition of critical growth signaling pathways, such as those mediated by EGFR.

The anti-inflammatory activities of isoxazoles are frequently attributed to the inhibition of COX enzymes. Many isoxazole derivatives have been synthesized and tested for their ability to inhibit COX-1 and COX-2. Biochemical assays measuring the IC50 values for each isoform can reveal the potency and selectivity of the compounds. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs. Beyond COX inhibition, some isoxazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells, indicating an additional mechanism for their anti-inflammatory effects.

Table 3: In Vitro Anti-inflammatory Activity of Selected Isoxazole Derivatives This table presents IC50 values for representative isoxazole compounds against COX enzymes, illustrating how structural variations influence potency and selectivity.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 3-(2,4-dichlorophenyl)−5-furan isoxazole (5f) | >100 | 9.16 ± 0.38 | >10.9 | |

| Diclofenac (Reference Drug) | 12.33 ± 0.25 | 0.81 ± 0.03 | 15.22 |

Applications of 3 Methyl 5 4 Aminophenyl Isoxazole in Materials Science and Emerging Technologies

Integration into Polymer Matrices for Functional Materials

The incorporation of isoxazole (B147169) derivatives into polymer matrices is a promising strategy for creating novel materials with tailored functionalities. The inherent properties of the isoxazole moiety can impart specific characteristics to the bulk polymer. Research has shown that photochromic diarylethene compounds that include an isoxazole unit can be embedded into a Poly(methyl methacrylate) (PMMA) film. proquest.com In this polymer matrix, the compound retains its remarkable photochromic abilities, demonstrating the potential for creating light-sensitive polymer composites. proquest.com The presence of the aminophenyl group in 3-Methyl-5-(4-aminophenyl)isoxazole offers a reactive site for covalent integration into polymer chains, potentially leading to materials with enhanced thermal stability, altered mechanical properties, or novel optical characteristics. This functional handle allows the molecule to act as a monomer or a cross-linking agent, paving the way for the development of high-performance polymers.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

While direct applications of 3-Methyl-5-(4-aminophenyl)isoxazole in Organic Light-Emitting Diodes (OLEDs) are still an emerging area of research, the broader class of isoxazole-containing compounds has demonstrated significant potential in the field of organic electronics. Isoxazole derivatives have been identified as useful components in various applications, including solar cells. nih.gov The structural features of these heterocyclic compounds, such as their planarity and potential for high fluorescence quantum yields, are desirable for charge transport and light-emitting layers in electronic devices. nih.govnih.gov The electrochemical behavior of isoxazole derivatives has been studied, revealing their oxidation and reduction potential, which is a critical parameter for designing materials for organic electronics. nih.gov The 3-Methyl-5-(4-aminophenyl)isoxazole molecule, with its combination of an electron-rich aminophenyl group and the isoxazole heterocycle, presents a compelling scaffold for designing new materials for OLEDs and other organic electronic applications.

Application in Chemo- and Biosensors

The development of sensitive and selective chemo- and biosensors is a critical area of modern analytical science. Isoxazole derivatives are proving to be versatile platforms for designing novel sensing systems due to their responsive optical and electronic properties.

Fluorimetric sensing is a powerful analytical technique that relies on changes in the fluorescence properties of a probe upon interaction with an analyte. Isoxazole-based compounds are attractive candidates for developing such probes. Studies have focused on synthesizing new fluorescent heterocyclic compounds, including those with an isoxazole core, that exhibit high fluorescence quantum yields, a key characteristic for a sensitive sensor. nih.gov

A significant area of research involves the use of photochromic diarylethenes containing an isoxazole unit. These molecules can function as fluorescent switches. proquest.comresearchgate.net In their open-ring form, they may exhibit fluorescence, but upon photo-induced cyclization to the closed-ring form, this fluorescence is often quenched. proquest.com This reversible on-off switching of fluorescence provides a mechanism for detecting stimuli that can trigger the isomerization, making them suitable for advanced sensor and data storage applications. proquest.comresearchgate.net

Table 1: Fluorescence Properties of an Isoxazole-Based Diarylethene

| Isomer | Excitation Wavelength (nm) | Emission Wavelength (nm) | State |

|---|---|---|---|

| Open-ring | 309 | 386 | Fluorescent |

| Closed-ring | - | - | Non-fluorescent |

Data derived from a study on a diarylethene containing a 2,4-dimethyl-3-isoxazol group in hexane (B92381) solution. researchgate.net

Chromogenic sensors operate via a detectable color change upon interaction with a target analyte. The photochromic behavior of isoxazole-containing diarylethenes is a prime example of a chromogenic mechanism. proquest.comresearchgate.net These compounds can switch between two distinct isomers, each with a different absorption spectrum. researchgate.net For instance, a diarylethene with a 3,5-dimethyl-4-isoxazolyl unit is colorless in its open-ring form but turns pink upon irradiation with UV light, which induces a ring-closing reaction to form the colored isomer. researchgate.net This color change is reversible with visible light. This light-induced transformation allows for the visual detection of UV radiation and forms the basis for optical memory storage where data can be written and erased with different wavelengths of light. proquest.com

Table 2: Photochromic Properties of an Isoxazole-Containing Diarylethene in Hexane

| Isomer | Color | Absorption Maximum (λmax, nm) |

|---|---|---|

| Open-ring | Colorless | 297 |

| Closed-ring | Pink | 518 |

Data for 1-(2,4-dimethyl-3-isoxazol)-2-[2-methyl-5-(2-methyl)-3-thienyl]perfluorocyclopentene. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymer Synthesis Using 3-Methyl-5-(4-aminophenyl)isoxazole

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The vast structural and chemical tunability of MOFs has led to their application in gas storage, separation, catalysis, and sensing. The selection of the organic ligand is crucial in determining the final structure and properties of the framework.